Onapristone: A Technical Guide to its Progesterone Receptor Antagonist Activity
Onapristone: A Technical Guide to its Progesterone Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onapristone (ZK 98299) is a potent, non-steroidal, pure progesterone receptor (PR) antagonist.[1] It functions as a type I antiprogestin, preventing both progesterone receptor A (PR-A) and B (PR-B) monomer dimerization, inhibiting ligand-induced phosphorylation, and preventing the association of the PR with its co-activators.[2][3] This comprehensive guide details the mechanism of action, quantitative activity, and relevant experimental protocols for Onapristone, providing a crucial resource for researchers in oncology and reproductive health.
Mechanism of Action
Onapristone is an orally bioavailable PR antagonist with potential antineoplastic activity.[4] Upon administration, it binds to the progesterone receptor, inhibiting its activation and the subsequent expression of PR-responsive genes.[4] This action can suppress the proliferative effects mediated by the progesterone receptor in cancer cells that overexpress it. Furthermore, Onapristone may also play a role in downregulating the mobilization of cancer stem cells and blocking immune evasion.
Unlike some other progesterone receptor modulators, Onapristone is classified as a "pure" antagonist, demonstrating no partial agonist activity. Its mechanism of action as a type I antiprogestin is distinct in that it prevents the PR complex from binding to DNA and inhibits ligand-induced phosphorylation.
Signaling Pathway
The binding of progesterone to its receptor typically induces a conformational change, leading to dimerization, phosphorylation, and binding to progesterone response elements (PREs) on DNA, ultimately modulating gene transcription. Onapristone disrupts this cascade at an early stage.
Caption: Onapristone's antagonist mechanism versus progesterone's agonist action.
Quantitative Data
The following tables summarize the available quantitative data on Onapristone's activity.
Table 1: In Vitro Activity
| Parameter | Cell Line/Assay | Value | Reference |
| Dosing | In vitro liver-focused toxicology | Up to 50 µM |
Table 2: In Vivo Animal Studies
| Animal Model | Dosing | Outcome | Reference |
| Study Animals | Up to 30 mg/kg for 32 days | No significant hepatotoxicities or lethalities | |
| Superovulated Ewes | 1 mg/kg, i.v. (two injections, 12h apart) | Severely compromised fertilization by arresting spermatozoa in the cervix |
Table 3: Clinical Trial Data
| Phase | Population | Dosage | Key Findings | Reference |
| Phase I/II | Locally advanced, hormone therapy-naïve metastatic breast cancer | 100 mg/day | 56% overall response rate, 67% clinical benefit rate | |
| Phase I/II | Metastatic tamoxifen-resistant breast cancer | Not Specified | 10% overall response rate, 49% clinical benefit rate | |
| Phase I | Recurrent/metastatic PR-expressing cancers | 10, 20, 30, 40, 50 mg BID (ER) or 100 mg QD (IR) | Recommended Phase 2 dose: 50 mg ER BID. Clinical benefit in heavily pretreated patients. | |
| Phase II | Recurrent PR-positive adult-type granulosa cell tumor of the ovary | 50 mg ER BID (with 1 mg anastrozole daily) | Did not meet primary endpoint of overall response rate. | |
| Phase II | PR+ recurrent granulosa cell ovarian cancer, low-grade serous ovarian/primary peritoneal cancer, or endometrioid endometrial cancer | 50 mg ER BID | To assess if Onapristone ER can shrink or stop cancer growth. |
ER: Extended Release, IR: Immediate Release, BID: Twice Daily, QD: Once Daily
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
This assay is fundamental to determining the binding affinity of Onapristone for the progesterone receptor.
Caption: Workflow for a competitive progesterone receptor binding assay.
Methodology:
-
Receptor Preparation: Prepare cytosol from PR-expressing cells (e.g., T47D breast cancer cells) or use purified recombinant PR.
-
Incubation: Incubate a fixed concentration of radiolabeled progesterone (e.g., [³H]promegestone) with the receptor preparation.
-
Competition: Add increasing concentrations of unlabeled Onapristone to compete with the radiolabeled ligand for binding to the PR.
-
Separation: After reaching equilibrium, separate the receptor-bound from the unbound radioligand using methods like dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Analysis: Plot the percentage of bound radioligand against the concentration of Onapristone. Calculate the IC50 (concentration of Onapristone that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vivo Efficacy Study in Xenograft Models
Animal models are crucial for evaluating the anti-tumor efficacy of Onapristone.
Methodology:
-
Cell Implantation: Implant PR-positive human cancer cells (e.g., endometrial or breast cancer cell lines) subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to establish and reach a predetermined size.
-
Treatment: Randomize mice into control and treatment groups. Administer Onapristone orally at various doses (e.g., up to 30 mg/kg) daily. The control group receives a vehicle.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers).
Clinical Development and Safety
The clinical development of Onapristone was initially halted due to concerns about liver enzyme elevations. However, research suggests that these off-target effects might be related to high maximum plasma concentrations (Cmax). An extended-release (ER) formulation, ONA-ER, was developed to mitigate this by reducing the Cmax. Phase I and II studies with ONA-ER have shown a more favorable safety profile, particularly regarding hepatotoxicity, and have demonstrated clinical benefit in heavily pretreated patients with endometrial, ovarian, and breast cancers.
Conclusion
Onapristone is a potent and specific progesterone receptor antagonist with a well-defined mechanism of action. Its ability to act as a pure antagonist without agonist effects makes it a valuable tool for studying PR signaling and a promising therapeutic agent for PR-positive cancers. The development of an extended-release formulation has addressed earlier safety concerns, renewing interest in its clinical application. This guide provides a foundational understanding of Onapristone's properties for professionals engaged in endocrine-related research and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
- 4. Facebook [cancer.gov]
